CAS 1142191-65-8 chemical structure and properties
CAS 1142191-65-8 chemical structure and properties
An In-Depth Technical Guide to GSK343: A Potent and Selective EZH2 Inhibitor for Research and Drug Development
Introduction
In the landscape of epigenetic drug discovery, the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2) has emerged as a critical therapeutic target. Overexpressed or mutated in a variety of cancers, EZH2 plays a pivotal role in gene silencing and tumorigenesis. This guide provides a comprehensive technical overview of GSK343, a highly potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of EZH2.
It is important to note that while the initial query referenced CAS number 1142191-65-8, the vast body of scientific literature and commercially available research tools identify the potent EZH2 inhibitor as GSK343, with the CAS number 1346704-33-3 . This guide will focus on the latter, providing researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize this chemical probe.
Chemical Identity and Physicochemical Properties
GSK343 is a cell-permeable small molecule that has become an invaluable tool for investigating the biological functions of EZH2.[1] Its chemical structure and key properties are summarized below.
Chemical Structure of GSK343
N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide[2]
Table 1: Physicochemical Properties of GSK343
| Property | Value | Source(s) |
| CAS Number | 1346704-33-3 | [1][2][3] |
| Molecular Formula | C₃₁H₃₉N₇O₂ | [1][3] |
| Molecular Weight | 541.69 g/mol | [3] |
| IUPAC Name | N-[(6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl] -6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl] -1-(propan-2-yl)-1H-indazole-4-carboxamide | [4] |
| Solubility | Soluble in DMSO (to 20 mM with gentle warming), DMF, and Ethanol.[1][3][5] Insoluble in water.[2] | |
| Purity | ≥98% | [3] |
| Storage | Store at -20°C.[3][5] |
Mechanism of Action: Targeting the Core of Epigenetic Regulation
GSK343 exerts its biological effects through the competitive inhibition of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[6][7] EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[6][8]
GSK343's mechanism is characterized by:
-
SAM-Competitive Inhibition: It competes with the universal methyl donor, S-adenosylmethionine (SAM), for binding to the active site of EZH2.[2][7][9] This prevents the transfer of a methyl group to H3K27.
-
High Potency: GSK343 exhibits a potent inhibitory effect on EZH2 with an IC50 value of approximately 4 nM in cell-free assays.[10][11]
-
Selectivity: It demonstrates high selectivity for EZH2, being over 60-fold more selective for EZH2 than for the homologous methyltransferase EZH1 and over 1000-fold more selective against a wide range of other histone methyltransferases.[7][9]
The inhibition of EZH2 by GSK343 leads to a global decrease in H3K27me3 levels, which in turn reactivates the expression of tumor suppressor genes that are silenced in various cancers.[3]
Role in Signaling and Disease: The EZH2 Pathway
The EZH2 signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis.[12][13] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[14] GSK343, by inhibiting EZH2, can modulate these pathways and suppress tumor growth.
Caption: EZH2 signaling pathway and the inhibitory action of GSK343.
Studies have demonstrated that GSK343 can:
-
Suppress Cell Proliferation: It inhibits the growth of various cancer cell lines, including those from breast, prostate, and glioma cancers.[3][9]
-
Induce Apoptosis: GSK343 can trigger programmed cell death in cancer cells.
-
Reverse Mesenchymal Transition: In glioma cells, it has been shown to reverse the epithelial-mesenchymal transition (EMT), a process associated with increased cell motility and invasion.[9]
-
Modulate Inflammatory Pathways: GSK343 can reduce glioblastoma progression by modulating the canonical and non-canonical NF-κB pathways.[15]
Experimental Protocols and In Vitro/In Vivo Studies
The following provides a general framework for assessing the in vitro efficacy of GSK343.
Protocol: In Vitro Cell Proliferation Assay using CCK-8
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of GSK343 on a cancer cell line.
Caption: Workflow for an in vitro cell proliferation assay with GSK343.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
GSK343 Preparation and Treatment:
-
Prepare a stock solution of GSK343 in DMSO.[5]
-
On the day of treatment, dilute the stock solution in a culture medium to achieve the desired final concentrations (e.g., 5 µM, 7.5 µM, 10 µM).[9] A vehicle control with the same final concentration of DMSO (e.g., 0.1%) should also be prepared.[9]
-
Remove the old medium from the cells and add the medium containing GSK343 or the vehicle control.
-
-
Incubation:
-
Incubate the plates for 24, 48, and 72 hours.[9]
-
-
Cell Viability Measurement (CCK-8):
-
At each time point, add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle control.
-
Plot the cell viability against the log of the GSK343 concentration to determine the IC50 value.
-
In Vivo Studies
In vivo experiments have corroborated the anti-tumor effects of GSK343. For instance, in a glioma xenograft model, intraperitoneal injections of GSK343 (e.g., 10 mg/kg) have been shown to significantly slow tumor growth.[9] Similarly, in other cancer models, GSK343 treatment (e.g., 5 mg/kg) has led to a remarkable reduction in average tumor volume and weight.[10][11]
Applications in Drug Development and Research
GSK343 serves two primary purposes in the scientific community:
-
A Chemical Probe for EZH2 Research: Its high selectivity and potency make it an excellent tool for elucidating the diverse biological roles of EZH2 in both normal physiology and disease states.[10]
-
A Scaffold for Drug Discovery: As a well-characterized EZH2 inhibitor, GSK343 provides a valuable starting point for the development of novel anti-cancer therapeutics. While its pharmacokinetic properties may limit its direct clinical use, the insights gained from studies with GSK343 are instrumental in guiding the design of next-generation EZH2 inhibitors with improved drug-like properties.[2]
Conclusion
GSK343 is a cornerstone chemical probe for the study of EZH2 biology. Its well-defined mechanism of action, high potency, and selectivity have enabled significant advances in our understanding of the role of epigenetic regulation in cancer and other diseases. For researchers in both academic and industrial settings, GSK343 remains an indispensable tool for target validation and the exploration of new therapeutic avenues centered on the inhibition of EZH2.
References
-
Yu, T., et al. (2017). The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells. Oncotarget, 8(63), 106436–106448. [Link]
-
Campolo, M., et al. (2022). GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways. International Journal of Molecular Sciences, 23(22), 13919. [Link]
-
Cheng, Y., et al. (2019). Role of EZH2 in cell lineage determination and relative signaling pathways. Journal of Cellular Physiology, 234(3), 2259-2270. [Link]
-
ResearchGate. EZH2 signaling and its role in regulating downstream signaling pathways. [Link]
-
ResearchGate. EZH2 signaling and its role in controlling subsequent signaling mechanisms. [Link]
-
Wikipedia. EZH2. [Link]
-
News-Medical.Net. EZH2's role in cancer progression and therapy explored. [Link]
-
ResearchGate. The basic information and functions of GSK343. [Link]
-
Liu, P., & He, L. (2025). GSK343, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer. Molecular & general genetics : MGG. [Link]
-
Structural Genomics Consortium. GSK343. [Link]
-
Oncotarget. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells. [Link]
-
Patsnap Synapse. GSK-343 - Drug Targets, Indications, Patents. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. GSK343. [Link]
-
AA BLOCKS. 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine | 1142191-65-8. [Link]
-
Paterniti, I., et al. (2023). Neuroprotective effects of GSK-343 in an in vivo model of MPTP-induced nigrostriatal degeneration. Journal of Neuroinflammation, 20(1), 154. [Link]
-
XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 1142191-65-8. [Link]
-
PubMed Central. GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. GSK 343 | EZH2 Inhibitor: Tocris Bioscience [rndsystems.com]
- 4. GSK343 | Structural Genomics Consortium [thesgc.org]
- 5. GSK343 | Cell Signaling Technology [cellsignal.com]
- 6. EZH2 - Wikipedia [en.wikipedia.org]
- 7. oncotarget.com [oncotarget.com]
- 8. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GSK343 | Autophagy | Histone Methyltransferase | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. news-medical.net [news-medical.net]
- 15. GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways | MDPI [mdpi.com]
